Quinespar

描述

Quinespar is a non-classical quinazoline antifolate compound, notable for its structural and functional similarities to other antifolate agents like trimetrexate (TMQ) and methotrexate derivatives . It belongs to the quinazoline class of aromatic heterocyclic compounds, characterized by a fused benzene and pyrimidine ring system.

准备方法

Synthetic Routes and Reaction Conditions

Quinespar can be synthesized through several methods, including classical and modern synthetic routes. One common method involves the Friedländer quinoline synthesis, which uses aniline derivatives and carbonyl compounds under acidic conditions to form the quinoline core structure . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These methods typically require controlled temperatures and specific catalysts to achieve high yields.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the production process . Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to minimize environmental impact .

化学反应分析

Types of Reactions

Quinespar undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents.

Substitution: Halogens, nucleophiles; reactions often require the presence of a catalyst or a base.

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Hydroquinone derivatives

Substitution: Substituted quinoline derivatives

科学研究应用

Quinespar has a wide range of applications in scientific research:

作用机制

Quinespar exerts its effects through various mechanisms, depending on its application. In biological systems, it can interact with enzymes and proteins, modulating their activity and affecting cellular processes . For example, this compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects . Its ability to undergo redox reactions also plays a crucial role in its biological activity .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Quinespar vs. Trimetrexate (TMQ)

Both compounds are quinazoline antifolates, but key differences arise in their conformational flexibility and protonation sites :

- Structural Similarities :

- Key Differences: Protonation: In TMQ acetate monohydrate, protonation occurs at N1 of the quinazoline ring, whereas this compound’s protonation behavior remains unspecified in available data .

Table 1: Structural Comparison of this compound and TMQ

This compound vs. Isothis compound (N-9, C-10 Analogue)

Isothis compound (249) is a structural analogue of this compound (224, R=H), modified at the N-9 and C-10 positions . This alteration impacts its binding affinity and therapeutic profile :

- Synthesis Pathways :

- Biological Activity: this compound’s antitumor activity is explicitly noted, while Isothis compound’s efficacy remains less documented, highlighting a gap in comparative studies .

This compound vs. Raltitrexed

Raltitrexed, another quinazoline antifolate, is used clinically for colorectal cancer. Comparative insights include:

- Mechanistic Differences :

- Clinical Relevance :

Table 2: Functional Comparison of this compound with Key Analogues

Research Findings and Limitations

- Antitumor Efficacy : this compound’s activity is comparable to TMQ in vitro, but its pharmacokinetic profile (e.g., bioavailability, half-life) is understudied .

- Synthesis Challenges : The need for precise chlorination steps in this compound’s synthesis may limit scalability compared to Raltitrexed’s more optimized routes .

- Knowledge Gaps: No direct comparative clinical trials between this compound and its analogues exist. Structural data for this compound’s hydrated forms or metal complexes (e.g., strontium salts) are also lacking .

生物活性

Quinespar, a synthetic compound with the chemical identifier 18921-66-9, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is recognized for its versatility across various fields, including chemistry, biology, and medicine. Its unique chemical structure allows it to engage in a wide range of chemical reactions and exhibit notable biological activity. Research has indicated its potential as an antimicrobial, anticancer, and anti-inflammatory agent, making it a subject of interest in pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains by disrupting cell wall integrity and altering membrane permeability. This mechanism is crucial for its role as an antibacterial agent.

- Anticancer Properties : Studies have shown that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways. It appears to inhibit cell cycle progression and promote cell death in various cancer models.

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of this compound in different contexts:

- Antimicrobial Efficacy : A study conducted on the antibacterial properties of this compound revealed that it significantly reduced the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 15 µg/mL and 20 µg/mL, respectively. This highlights its potential as a therapeutic agent against common bacterial infections.

- Cancer Cell Line Studies : In vitro experiments using human breast cancer cell lines demonstrated that this compound triggered apoptosis through mitochondrial pathways. The compound increased the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins, leading to enhanced cell death rates.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases.

Data Table: Biological Activities of this compound

| Activity Type | Effectiveness | Mechanism Description |

|---|---|---|

| Antimicrobial | Effective | Disrupts bacterial cell walls |

| Anticancer | High | Induces apoptosis via mitochondrial pathways |

| Anti-inflammatory | Moderate | Reduces pro-inflammatory cytokine production |

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term safety profiles. Future research should focus on:

- Clinical Trials : Conducting phase I clinical trials to assess safety and efficacy in humans.

- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its anticancer and anti-inflammatory effects.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

常见问题

Basic Research Questions

Q. How to formulate a focused research question for studying Quinespar's biochemical mechanisms?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific rigor. For example:

- Feasibility: Define accessible resources (e.g., lab equipment, computational tools).

- Novelty: Identify gaps in existing literature via systematic reviews (e.g., "How does this compound interact with non-canonical enzyme pathways?").

- Complexity: Avoid yes/no questions; instead, focus on mechanistic relationships (e.g., "What molecular dynamics govern this compound's stability under varying pH conditions?").

- Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

Q. What experimental design principles ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Step 1 : Document synthesis protocols in granular detail, including reagent purity, reaction temperatures, and purification steps (e.g., HPLC parameters) .

- Step 2 : Validate reproducibility using independent replicates and controls (e.g., negative controls for side reactions).

- Step 3 : Publish raw datasets and supplementary materials (e.g., NMR spectra, crystallography files) to enable independent verification .

Q. How to conduct a systematic literature review on this compound's prior applications?

- Methodological Answer :

- Use Google Scholar with Boolean operators (e.g., "this compound AND cytotoxicity NOT industrial") to filter academic studies.

- Extract data from high-impact journals and prioritize peer-reviewed articles over preprint repositories.

- Organize findings in a comparative table (e.g., "this compound's Efficacy Across Cell Lines") to highlight contradictions or consensus .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported bioactivity data?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental variables (e.g., cell line origins, assay protocols) across studies to identify confounding factors .

- Statistical Triangulation : Apply meta-analysis techniques (e.g., random-effects models) to quantify heterogeneity and adjust for bias .

- Mechanistic Validation : Use orthogonal assays (e.g., CRISPR knockouts, isotopic labeling) to confirm target specificity .

Q. What strategies integrate multi-omics data to elucidate this compound's mode of action?

- Methodological Answer :

- Data Aggregation : Combine transcriptomics, proteomics, and metabolomics datasets using platforms like Knime or Cytoscape for network analysis .

- Pathway Enrichment : Apply tools like DAVID or GSEA to identify overrepresented biological pathways in omics datasets .

- Machine Learning : Train classifiers (e.g., random forests) to predict this compound's polypharmacology from structural fingerprints .

Q. How to ensure reproducibility in this compound's pharmacokinetic studies?

- Methodological Answer :

- Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing (e.g., depositing animal trial data in Figshare ) .

- Blinding : Implement double-blind protocols in animal/human trials to reduce observer bias .

- Cross-Validation : Compare results across species (e.g., murine vs. primate models) to assess translational relevance .

Q. What methodologies validate computational models of this compound's binding affinity?

- Methodological Answer :

- Docking Validation : Use experimental crystallography data to benchmark in silico predictions (e.g., RMSD values < 2.0 Å) .

- Free Energy Calculations : Apply alchemical methods (e.g., MBAR, FEP+) to quantify binding energy discrepancies between models and assays .

- Sensitivity Analysis : Test model robustness by varying force field parameters or solvent models .

Q. How to design surveys for collecting ecological exposure data on this compound?

- Methodological Answer :

- Questionnaire Structure : Use Likert scales for quantitative responses (e.g., "Rate this compound's environmental persistence on a scale of 1–5") and open-ended questions for qualitative insights .

- Sampling Strategy : Stratify populations by geographic and demographic variables to ensure representativeness .

- Bias Mitigation : Pilot-test surveys with a small cohort to refine ambiguous phrasing or leading questions .

Q. Data Presentation Guidelines

- Tables : Include processed data critical to the research question (e.g., IC50 values, kinetic constants) in the main text. Archive raw data (e.g., HPLC chromatograms) in supplementary materials .

- Figures : Use line graphs for time-series data (e.g., degradation kinetics) and heatmaps for omics datasets. Avoid excessive visual clutter .

属性

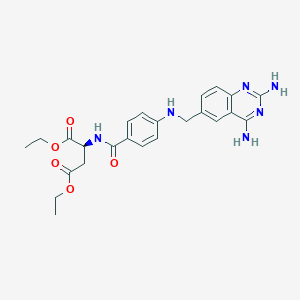

IUPAC Name |

diethyl (2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O5/c1-3-34-20(31)12-19(23(33)35-4-2)28-22(32)15-6-8-16(9-7-15)27-13-14-5-10-18-17(11-14)21(25)30-24(26)29-18/h5-11,19,27H,3-4,12-13H2,1-2H3,(H,28,32)(H4,25,26,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEKRVFLXCYWPZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172323 | |

| Record name | Quinespar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18921-66-9 | |

| Record name | Quinespar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018921669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinespar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。